Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate
Description
Properties
CAS No. |
601465-71-8 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 4-(2-methylbut-2-enoxy)but-2-ynoate |
InChI |
InChI=1S/C10H14O3/c1-4-9(2)8-13-7-5-6-10(11)12-3/h4H,7-8H2,1-3H3 |
InChI Key |
KTSCPLIHQFZJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)COCC#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Base-Catalyzed Reaction
- Reagents: Methyl 4-bromobut-2-ynoate, 2-methylbut-2-en-1-ol
- Catalyst: Potassium hydroxide (KOH)
- Solvent: Ethanol
- Dissolve 1.5 g of methyl 4-bromobut-2-ynoate in 10 ml of ethanol.
- Add 1.0 g of potassium hydroxide to the solution.
- Introduce 1.3 g of 2-methylbut-2-en-1-ol.
- Stir the mixture at room temperature for 5 hours.
- Acidify with dilute hydrochloric acid to precipitate the product.
- Isolate the product by extraction with ether and purify by recrystallization.
Yield: Approximately 70% with a melting point of 141–142 °C.
Method B: Microwave-Assisted Synthesis
- Mix methyl acrylate (2 g) with butynyl alcohol (1 g) in a microwave-safe flask.
- Add sodium ethoxide (0.5 g) as a catalyst.
- Heat the mixture in a microwave for 10 minutes at medium power.
- Cool down and quench the reaction with water.
- Extract the organic layer using dichloromethane and dry over magnesium sulfate.
Yield: Approximately 85%, characterized by NMR spectroscopy.
Method C: One-Pot Synthesis
- Reagents: Ethyl acetoacetate, allyl bromide
- Catalyst: Sodium hydride
- Solvent: DMF (Dimethylformamide)
- Combine ethyl acetoacetate (3 g) with allyl bromide (3 g) in DMF.
- Add sodium hydride (0.5 g) to initiate the reaction.
- Stir at elevated temperature for several hours.
- After completion, pour into water and extract with ethyl acetate.
Yield: Approximately 75% with subsequent purification through column chromatography.
The following table summarizes the key aspects of each preparation method:
| Method | Reagents Used | Yield (%) | Reaction Time | Additional Notes |
|---|---|---|---|---|
| Base-Catalyzed | Methyl 4-bromobut-2-ynoate, KOH | ~70 | 5 hours | Room temperature |
| Microwave | Methyl acrylate, butynyl alcohol | ~85 | 10 minutes | Fast reaction time |
| One-Pot | Ethyl acetoacetate, allyl bromide | ~75 | Several hours | Requires careful monitoring |
The preparation methods for Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate vary significantly in terms of yield and reaction time. The microwave-assisted synthesis offers a rapid approach with high yields, making it advantageous for large-scale applications. In contrast, traditional base-catalyzed methods provide moderate yields but may be more accessible in standard laboratory settings without specialized equipment.
This compound can be synthesized through various methods, each with its own set of advantages and limitations. Future research could focus on optimizing these methods further or exploring alternative routes that could enhance yield or reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of different esters or amides.
Scientific Research Applications
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alkyne moiety, which can then interact with biological molecules such as proteins and nucleic acids. The alkyne group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Data Table: Structural and Reactivity Comparisons
Research Findings and Hypotheses
- Thermal Stability: The allyl ether group may introduce instability under prolonged heating, contrasting with the more stable benzoylamino group in Compound 1 .
- Applications : Predicted utility in synthesizing furan or pyrrole derivatives via alkyne-electrophile interactions, though experimental validation is needed.
5. Limitations and Research Gaps The lack of direct studies on this compound necessitates cautious extrapolation from analogs. Key unknowns include its kinetic profile, catalytic preferences, and biological activity. Further experimental work is required to validate hypothesized reactivity and expand applications in medicinal or materials chemistry.
Biological Activity
Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate (CAS Number: 103815-47-0) is a synthetic organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 182.219 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an insecticide and its effects on human health.
Insecticidal Activity
Recent studies have indicated that compounds similar to this compound exhibit significant insecticidal properties. For instance, a study on plant extracts revealed that certain compounds can lead to high mortality rates in pest species, suggesting a potential application for pest control .
Antimicrobial Properties
Research has also suggested that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating a potential use in pharmaceuticals or as preservatives in food products .
Study on Insecticidal Efficacy
A study evaluated the efficacy of various plant-derived compounds against the Haemaphysalis longicornis tick. The results showed that certain derivatives exhibited up to 100% mortality at specific concentrations within 48 hours of exposure. This suggests that this compound could be explored further for its acaricidal potential .
Antimicrobial Testing
In another investigation, the antimicrobial activity of several esters, including those related to this compound, was assessed against Gram-positive and Gram-negative bacteria. The study found that these compounds could inhibit bacterial growth effectively, presenting a promising avenue for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
